molecular formula C20H18FN5OS B11226583 4-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11226583
M. Wt: 395.5 g/mol
InChI Key: VYKXWTCWTNDTIL-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves multiple steps, starting with the preparation of the triazolothiadiazine core. This core is typically synthesized through the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted benzamide derivatives .

Scientific Research Applications

4-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a synthetic intermediate in the preparation of other complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new pharmaceuticals and other industrial products.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide include other triazolothiadiazine derivatives, such as:

Uniqueness

Its ability to interact with various molecular targets makes it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C20H18FN5OS

Molecular Weight

395.5 g/mol

IUPAC Name

4-fluoro-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H18FN5OS/c1-2-3-17-23-24-20-26(17)25-19(28-20)15-6-4-13(5-7-15)12-22-18(27)14-8-10-16(21)11-9-14/h4-11H,2-3,12H2,1H3,(H,22,27)

InChI Key

VYKXWTCWTNDTIL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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